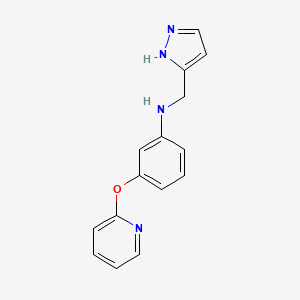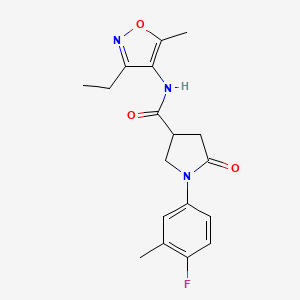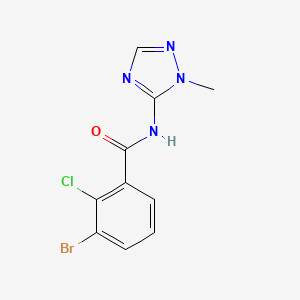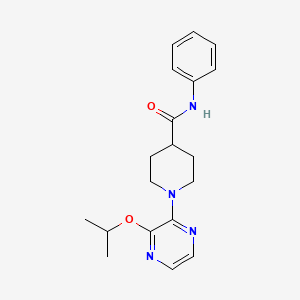
N-(1H-pyrazol-5-ylmethyl)-3-pyridin-2-yloxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-pyrazol-5-ylmethyl)-3-pyridin-2-yloxyaniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of aniline derivatives and has been found to exhibit several interesting properties that make it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of N-(1H-pyrazol-5-ylmethyl)-3-pyridin-2-yloxyaniline involves the inhibition of certain enzymes that are involved in various cellular processes. This compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinases, histone deacetylases, and proteasomes. By inhibiting the activity of these enzymes, this compound can induce apoptosis in cancer cells, increase the survival of neurons, and improve cardiac function.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. Some of these effects include:
1. Anti-cancer activity: this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes that are involved in cell proliferation.
2. Neuroprotective effects: this compound has been shown to increase the survival of neurons by inhibiting the activity of certain enzymes that are involved in neuronal cell death.
3. Cardioprotective effects: this compound has been shown to improve cardiac function by inhibiting the activity of certain enzymes that are involved in cardiac remodeling.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1H-pyrazol-5-ylmethyl)-3-pyridin-2-yloxyaniline has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. High potency: this compound exhibits high potency against various cellular processes, making it a promising candidate for various research applications.
2. Wide range of applications: this compound has been studied for its potential applications in various research areas, including cancer research, neuroscience research, and cardiovascular research.
Limitations:
1. Limited solubility: this compound has limited solubility in water, which can make it difficult to work with in certain lab experiments.
2. Toxicity: this compound has been shown to exhibit some level of toxicity, which can limit its use in certain lab experiments.
Orientations Futures
N-(1H-pyrazol-5-ylmethyl)-3-pyridin-2-yloxyaniline has several potential future directions for research. Some of these include:
1. Development of analogs: The development of analogs of this compound with improved solubility and reduced toxicity could lead to the discovery of more potent compounds for various research applications.
2. Mechanistic studies: Further mechanistic studies could help to elucidate the exact mechanisms of action of this compound and its analogs, which could lead to the discovery of new targets for various research applications.
3. In vivo studies: In vivo studies could help to validate the efficacy and safety of this compound and its analogs, which could pave the way for the development of new therapies for various diseases.
Conclusion:
This compound is a promising compound that has been extensively studied for its potential applications in scientific research. This compound exhibits several interesting properties that make it a promising candidate for various research applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research in this area could lead to the discovery of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(1H-pyrazol-5-ylmethyl)-3-pyridin-2-yloxyaniline involves the reaction between 3-chloro-2-pyridinecarboxylic acid and N-(1H-pyrazol-5-ylmethyl)amine in the presence of a base. This reaction leads to the formation of this compound as a white solid with a high yield. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
N-(1H-pyrazol-5-ylmethyl)-3-pyridin-2-yloxyaniline has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit several interesting properties that make it a promising candidate for various research applications. Some of the research areas where this compound has been studied include:
1. Cancer Research: this compound has been found to exhibit potent anti-cancer activity against various cancer cell lines. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes that are involved in cell proliferation.
2. Neuroscience Research: this compound has been found to exhibit neuroprotective effects against various neurodegenerative diseases. This compound has been shown to increase the survival of neurons by inhibiting the activity of certain enzymes that are involved in neuronal cell death.
3. Cardiovascular Research: this compound has been found to exhibit cardioprotective effects against various cardiovascular diseases. This compound has been shown to improve cardiac function by inhibiting the activity of certain enzymes that are involved in cardiac remodeling.
Propriétés
IUPAC Name |
N-(1H-pyrazol-5-ylmethyl)-3-pyridin-2-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-2-8-16-15(6-1)20-14-5-3-4-12(10-14)17-11-13-7-9-18-19-13/h1-10,17H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWFMJZWLKCYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)NCC3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-(Hydroxymethyl)-6-methylpiperidin-1-yl]methyl]-3-methoxybenzonitrile](/img/structure/B7643684.png)
![3-[[5-(hydroxymethyl)furan-2-yl]methylamino]-N-methyl-N-phenylbenzamide](/img/structure/B7643692.png)
![N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7643704.png)

![[4-[(2-Ethylpyrazol-3-yl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7643710.png)

![N,N-dimethyl-2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B7643729.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-3-[(1-methoxycyclobutyl)methyl]urea](/img/structure/B7643733.png)
![1-(2-Ethylsulfinylcyclohexyl)-3-[2-(oxan-2-yl)ethyl]urea](/img/structure/B7643737.png)

![1-[(1-Methoxycyclobutyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7643759.png)
![[5-[(3-Pyridin-2-yloxyanilino)methyl]furan-2-yl]methanol](/img/structure/B7643763.png)
![5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7643776.png)
![1-[1-(4-Fluoro-3-methoxyphenyl)ethyl]-3-[(1-methoxycyclobutyl)methyl]urea](/img/structure/B7643788.png)